molecular formula C14H11N3O2 B11866323 n-(6-Hydroxy-1h-indazol-3-yl)benzamide CAS No. 511225-25-5

n-(6-Hydroxy-1h-indazol-3-yl)benzamide

Cat. No.: B11866323
CAS No.: 511225-25-5
M. Wt: 253.26 g/mol
InChI Key: MIKZNSYPCWKOFH-UHFFFAOYSA-N
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Description

N-(6-Hydroxy-1H-indazol-3-yl)benzamide: is a chemical compound that belongs to the class of indazole derivatives Indazole-containing compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Chemical Reactions Analysis

Types of Reactions: N-(6-Hydroxy-1H-indazol-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(6-Hydroxy-1H-indazol-3-yl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: N-(6-Hydroxy-1H-indazol-3-yl)benzamide is unique due to the presence of both the hydroxy group and the benzamide moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and potential therapeutic applications that may not be achievable with other indazole derivatives.

Properties

CAS No.

511225-25-5

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

N-(6-hydroxy-1H-indazol-3-yl)benzamide

InChI

InChI=1S/C14H11N3O2/c18-10-6-7-11-12(8-10)16-17-13(11)15-14(19)9-4-2-1-3-5-9/h1-8,18H,(H2,15,16,17,19)

InChI Key

MIKZNSYPCWKOFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NNC3=C2C=CC(=C3)O

Origin of Product

United States

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